3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione
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Overview
Description
3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a piperidine ring substituted with a methyl group, a morpholine ring, and a carbonyl group attached to the benzothiophene core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, using a palladium-catalyzed coupling reaction.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where 2-methylpiperidine reacts with the benzothiophene core.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a carbonylation reaction, where morpholine reacts with the intermediate compound in the presence of a carbonylating agent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiols or thioethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiophene core or the piperidine and morpholine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic medium, elevated temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione: can be compared with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
948015-58-5 |
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Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[3-(2-methylpiperidin-1-yl)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H24N2O4S/c1-14-6-4-5-9-21(14)17-15-7-2-3-8-16(15)26(23,24)18(17)19(22)20-10-12-25-13-11-20/h2-3,7-8,14H,4-6,9-13H2,1H3 |
InChI Key |
VIYCFZWOAMSCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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